molecular formula C18H35NO2 B1682169 Spiroxamine CAS No. 118134-30-8

Spiroxamine

Cat. No. B1682169
CAS RN: 118134-30-8
M. Wt: 297.5 g/mol
InChI Key: PUYXTUJWRLOUCW-UHFFFAOYSA-N
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Description

Spiroxamine is a systemic fungicide used to control common fungal diseases on cereals and fruit . It is a spiroketalamines fungicide .


Molecular Structure Analysis

Spiroxamine has a molecular formula of C18H35NO2 . Its structure includes a 1,4-dioxaspiro[4.5]decane ring, which is substituted with a tert-butyl group and a propylamine side chain .


Physical And Chemical Properties Analysis

Spiroxamine is an oily liquid with a light brown color . It has an average molecular mass of 297.476 Da .

Scientific Research Applications

Fungicide for Various Crops

Spiroxamine is a protective, curative, and eradicative fungicide . It has been evaluated for its representative uses as a fungicide on various crops such as grapes, wheat, triticale, rye, barley, and oats .

Sterol Biosynthesis Inhibitor

Spiroxamine belongs to the new spiroketalamine group . It exhibits its fungicidal activity by inhibiting sterol biosynthesis . This makes it effective against a variety of fungal pathogens.

Application in Grape Cultivation

Spiroxamine has been specifically evaluated for its use in grapevines . It is used to protect grapes from various fungal diseases, enhancing the yield and quality of the crop.

Use in Animal Feed

Spiroxamine has been found in animal feed commodities like grape pomace . This suggests its potential use in the animal feed industry, although the implications and safety of this application would need further research.

Ecotoxicology Research

The European Commission has requested a peer review of spiroxamine following the submission and evaluation of confirmatory ecotoxicology data . This indicates its importance in ecotoxicology research.

Risk Assessment Studies

Spiroxamine has been the subject of risk assessment studies . These studies evaluate the potential impact on workers, consumers, and the environment, contributing to our understanding of the safety and implications of using spiroxamine.

Mechanism of Action

Target of Action

Spiroxamine is a spiroketalamines fungicide . Its primary target is the ∆14-reductase enzyme , which plays a crucial role in the biosynthesis of sterols in fungi .

Mode of Action

Spiroxamine acts by inhibiting the ∆14-reductase enzyme . This inhibition disrupts the biosynthesis of sterols in fungi , leading to the disruption of fungal cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by spiroxamine is the sterol biosynthesis pathway in fungi . By inhibiting the ∆14-reductase enzyme, spiroxamine disrupts the production of essential sterols . This disruption leads to the impairment of fungal cell membrane function and structure, ultimately inhibiting the growth and proliferation of the fungi .

Pharmacokinetics

It’s known that spiroxamine has a half-life of 37 to 44 days in soil , indicating its persistence and potential for bioaccumulation.

Result of Action

The molecular and cellular effects of spiroxamine’s action result in the disruption of fungal cell growth and proliferation . By inhibiting the biosynthesis of sterols, an essential component of fungal cell membranes, spiroxamine impairs the function and structure of these membranes . This leads to the death of the fungi, thereby controlling fungal diseases in crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of spiroxamine. For instance, the persistence of spiroxamine in soil suggests that soil composition and conditions can affect its action . .

Safety and Hazards

Spiroxamine can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (Eyes) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYXTUJWRLOUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034212
Record name Spiroxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiroxamine

CAS RN

118134-30-8
Record name Spiroxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118134-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiroxamine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118134308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiroxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIROXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUT5YHB7BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does spiroxamine exert its fungicidal activity?

A1: Spiroxamine inhibits ergosterol biosynthesis in fungi [, ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Q2: Is spiroxamine's fungicidal activity stereoselective?

A2: Yes, the four stereoisomers of spiroxamine exhibit different levels of activity against wheat powdery mildew and varying degrees of ergosterol biosynthesis inhibition in fungi [].

Q3: What is the chemical structure of spiroxamine?

A3: Spiroxamine (KWG 4168) is chemically described as 8-tert-butyl-1,4-dioxaspiro[4,5]decan-2-ylmethyl(ethyl)(propyl)amine []. It exists as four stereoisomers: two diastereomers, each comprised of two enantiomers.

Q4: How were the stereoisomers of spiroxamine separated and characterized?

A4: Researchers utilized preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to separate the four stereoisomers []. Nuclear magnetic resonance (NMR) techniques, including COSY, HSQC, and NOESY, were employed to determine the configuration of the amino residue relative to the cyclohexyl ring for each isomer [].

Q5: Can spiroxamine be formulated for different applications?

A6: Yes, spiroxamine is formulated into various products, including emulsion oil in water (EW) formulations []. Organic bentonite has been investigated as an additive to enhance the stability of these formulations [].

Q6: How does the structure of spiroxamine relate to its fungicidal activity?

A6: Specific structural modifications and their impact on activity, potency, and selectivity are active areas of research. Understanding the structure-activity relationship (SAR) is crucial for developing new fungicides with improved efficacy.

Q7: Are there known cases of fungal resistance to spiroxamine?

A8: While not extensively documented in the provided research, the development of resistance to fungicides, including spiroxamine, is a continuous concern. Monitoring sensitivity shifts in fungal populations is essential for sustainable disease management [].

Q8: What is known about the toxicity of spiroxamine to non-target organisms?

A9: Studies have assessed the toxicity of spiroxamine on beneficial insects like the parasitoids Anagyrus vladimiri and Trichogramma evanescens. Results suggest that spiroxamine is harmful to these insects, highlighting the importance of considering its impact on beneficial organisms in integrated pest management strategies [].

Q9: How persistent is spiroxamine in the environment?

A10: Research indicates that spiroxamine dissipates in the environment, with varying degradation rates observed in different matrices. For example, in grapes, approximately half of the initial spiroxamine concentration remained after 7 days, decreasing to 10% after 42 days [].

Q10: Does spiroxamine pose a risk to human health through food consumption?

A11: The presence of spiroxamine residues in food is regulated to ensure consumer safety. Studies have investigated its dissipation in crops like grapes, cucumbers, and strawberries [, , ]. Residue levels are generally below the maximum residue limits (MRLs) established by regulatory authorities, suggesting a low dietary risk when used according to good agricultural practices [, , ].

Q11: What analytical techniques are used to detect and quantify spiroxamine?

A12: Several analytical methods have been developed for the detection and quantification of spiroxamine in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques [, , , , , ].

Q12: How are analytical methods for spiroxamine validated?

A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the results. Studies have validated methods for spiroxamine determination, focusing on parameters such as linearity, recovery, precision, and limits of detection and quantification [, , , ].

Q13: Are there alternative fungicides or strategies for controlling the same fungal diseases?

A14: Yes, various fungicides with different modes of action are available for controlling powdery mildew and other fungal diseases [, , ]. Integrated pest management strategies, which combine chemical control with cultural practices and biological control agents, offer a more sustainable approach to disease management [].

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